1-(Pyrimidin-2-yl)cyclobutan-1-amine
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Overview
Description
1-(Pyrimidin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.2 g/mol . It features a cyclobutane ring attached to a pyrimidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)cyclobutan-1-amine typically involves the reaction of pyrimidine derivatives with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by nucleophilic substitution to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base such as NaH.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various alkylated amines .
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound is a phosphodiesterase 4 inhibitor with potential therapeutic applications.
Bis(pyrimidin-2-yl)amine: Used in coordination chemistry and materials science.
Uniqueness: 1-(Pyrimidin-2-yl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature can influence its reactivity and interactions with biological targets .
Biological Activity
1-(Pyrimidin-2-yl)cyclobutan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₃, with a molecular weight of approximately 149.19 g/mol. The compound features a cyclobutane ring fused with a pyrimidine moiety, which is characterized by the presence of two nitrogen atoms in the six-membered aromatic system. This structural combination is believed to contribute significantly to its pharmacological properties.
Synthesis
Several synthetic routes have been explored to produce this compound, often focusing on optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity. The synthesis typically involves nucleophilic substitution reactions or coupling reactions that integrate the cyclobutane and pyrimidine components effectively.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity, particularly as an inhibitor of specific protein kinases. Notably, it has been studied for its ability to inhibit serine/threonine protein kinase PLK4, which is essential for centriole duplication during cell division. Inhibition of PLK4 leads to cell cycle arrest, suggesting potential applications in cancer therapy.
The mechanism through which this compound exerts its biological effects involves interactions with specific biological targets. For instance, it may bind to the active sites of enzymes or receptors, inhibiting their activity and altering cellular pathways. Such interactions are crucial for understanding the compound's therapeutic potential .
Comparative Analysis with Similar Compounds
To provide context regarding its biological activity, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:
Compound Name | Structural Features | Unique Biological Properties |
---|---|---|
2-(Pyridin-2-yl)pyrimidine | Contains a pyridine ring | Different biological activity profile |
2-Aminopyrimidine | Features an amino group directly on pyrimidine | Known for diverse pharmacological effects |
1-(Pyrimidin-2-yl)cyclopropanamine | Cyclopropane instead of cyclobutane | Potentially different reactivity |
The unique cyclobutane structure combined with the pyrimidine ring in this compound may confer distinct biological activities not observed in these similar compounds.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of various derivatives related to pyrimidine and cyclobutane structures:
- Inhibition Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited selective inhibition against certain kinases involved in cancer progression.
- Antimicrobial Testing : Compounds structurally related to this amine were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising minimum inhibitory concentrations (MICs), suggesting potential for further exploration in antimicrobial therapies .
- Structure–Activity Relationship (SAR) : Research has focused on the SAR of pyrimidine derivatives, indicating that modifications at specific positions can significantly enhance biological activity and selectivity towards target receptors .
Properties
IUPAC Name |
1-pyrimidin-2-ylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(3-1-4-8)7-10-5-2-6-11-7/h2,5-6H,1,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPMXBUUVPLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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